Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Methylpyridine Moiety: This step often involves nucleophilic substitution reactions where the pyrrolidine ring is reacted with a methylpyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring and the methylpyridine moiety can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Methylpyridine Derivatives: Compounds such as 2-methylpyridine and 4-methylpyridine.
Uniqueness
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl 2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and comparisons with similar compounds.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization of suitable precursors under basic conditions.
- Attachment of the Methylpyridine Moiety : This step often utilizes nucleophilic substitution reactions to introduce the methylpyridine group.
- Esterification : The final step involves esterification of the carboxylic acid group with methanol, facilitated by an acid catalyst.
The compound's structure includes a pyrrolidine ring and a methylpyridine moiety, which are significant for its biological interactions.
This compound exerts its biological effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of both pyrrolidine and methylpyridine enhances its ability to modulate various biochemical pathways, potentially leading to inhibition or activation of specific targets.
Biological Activity
Research indicates that compounds containing pyridine and pyrrolidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives can inhibit bacterial growth.
- Antiviral Properties : Certain structural analogs have demonstrated effectiveness against viral infections.
- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, reducing symptoms associated with chronic inflammation .
Case Studies
- Inhibition Studies : In vitro assays involving this compound have indicated significant inhibitory effects on specific enzymes linked to disease pathways. For instance, it has been shown to inhibit neuronal nitric oxide synthase, which is implicated in neurodegenerative diseases.
- Tumor Growth Inhibition : A study involving related compounds demonstrated modest tumor growth inhibition in xenograft models when administered at certain dosages. Compounds structurally similar to this compound exhibited varying degrees of effectiveness in activating p53 pathways, crucial for tumor suppression .
Comparison with Similar Compounds
A comparative analysis with similar pyrrolidine and methylpyridine derivatives reveals distinct differences in biological activity:
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
Methyl 2-(3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl)benzoate | Pyrrolidine and methylpyridine moieties | Moderate tumor inhibition |
Pyrrolizine Derivatives | Similar ring structures | Enhanced antimicrobial properties |
6-Methylpyridin Derivatives | Variations in functional groups | Antiviral activity against specific viruses |
This table illustrates how the unique combination of functional groups in this compound confers distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
methyl 2-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-5-9-17(20-13)25-14-10-11-21(12-14)18(22)15-7-3-4-8-16(15)19(23)24-2/h3-9,14H,10-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYSNUCGSOXSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC=CC=C3C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.